REACTION_CXSMILES
|
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](#[N:14])[C:11]([CH3:13])=[CH2:12]>C(O)C>[NH2:14][C:10]1[CH:11]([CH3:13])[CH2:12][N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
then is evaporated
|
Type
|
ADDITION
|
Details
|
Water is added to the residue
|
Type
|
CUSTOM
|
Details
|
to separate an oil
|
Type
|
CUSTOM
|
Details
|
The oil crystallizes on standing
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The column effluent is evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil is crystallized from acetone-hexane
|
Type
|
CUSTOM
|
Details
|
then is recrystallized from the same solvent pair
|
Type
|
CUSTOM
|
Details
|
to give 20.88 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |